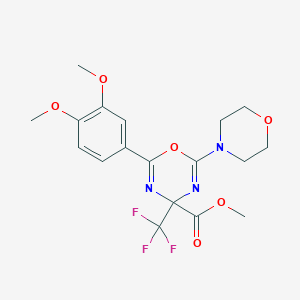![molecular formula C22H16N4O2S B11480668 4-[(5-(2-Furyl)-4-phenyl-1,2,4-triazol-3-ylthio)methyl]hydroquinolin-2-one](/img/structure/B11480668.png)
4-[(5-(2-Furyl)-4-phenyl-1,2,4-triazol-3-ylthio)methyl]hydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a triazole ring, and a quinolinone structure. The unique combination of these rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a furan aldehyde under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a furan-containing compound.
Formation of the Quinolinone Structure: The final step involves the cyclization of the intermediate compound to form the quinolinone structure. This step often requires the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
反応の種類
酸化: この化合物は、特にヒドロキノリンオン部分で酸化反応を起こし、キノン誘導体の生成につながります。
還元: 還元反応は、トリアゾール環で起こり、ジヒドロトリアゾール誘導体の生成につながる可能性があります。
置換: フラン環は、求電子置換反応に参加し、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。
置換: 求電子置換反応は、臭素や塩素化剤などの試薬によって促進できます。
主な生成物
酸化: キノン誘導体。
還元: ジヒドロトリアゾール誘導体。
置換: さまざまな置換フラン誘導体。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの生物活性を持つ化合物としての可能性が調査されています。
医学: 特に特定の酵素や受容体を標的にするための創薬における可能性が探求されています。
科学的研究の応用
4-({[5-(FURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,2-DIHYDROQUINOLIN-2-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a valuable tool in the development of new antibiotics.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets in the body.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for use in various applications, including the production of polymers and coatings.
作用機序
4-[(5-(2-フリル)-4-フェニル-1,2,4-トリアゾール-3-イルチオ)メチル]ヒドロキノリン-2-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位に結合することで酵素活性を阻害したり、結合部位と相互作用することで受容体機能を変化させたりする可能性があります。関与する正確な経路は、特定の生物学的コンテキストと標的分子によって異なります。
類似化合物との比較
類似化合物
4-[(5-(2-フリル)-4-フェニル-1,2,4-トリアゾール-3-イルチオ)メチル]キノリン-2-オン: 類似の構造ですが、ヒドロキノリンオン部分は欠如しています。
4-[(5-(2-フリル)-4-フェニル-1,2,4-トリアゾール-3-イルチオ)メチル]ヒドロキノリン-4-オン: 類似の構造ですが、カルボニル基の位置が異なります。
独自性
4-[(5-(2-フリル)-4-フェニル-1,2,4-トリアゾール-3-イルチオ)メチル]ヒドロキノリン-2-オンの独自性は、その官能基の組み合わせにあります。これにより、独特の化学反応性と潜在的な生物活性をもたらします。これは、さまざまな科学分野におけるさらなる研究開発に貴重な化合物となります。
特性
分子式 |
C22H16N4O2S |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
4-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C22H16N4O2S/c27-20-13-15(17-9-4-5-10-18(17)23-20)14-29-22-25-24-21(19-11-6-12-28-19)26(22)16-7-2-1-3-8-16/h1-13H,14H2,(H,23,27) |
InChIキー |
WGCWKAJLCYOSDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=O)NC4=CC=CC=C43)C5=CC=CO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B11480590.png)
![Methyl 6-hydroxy-2-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-4,5-dihydropyridine-3-carboxylate](/img/structure/B11480593.png)
![4-[1-(4-Fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl]-2-methoxyphenol](/img/structure/B11480605.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11480612.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B11480613.png)
![ethyl N-butanoyl-2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoroalaninate](/img/structure/B11480614.png)
![N-methyl-2-oxo-N-phenyl-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B11480622.png)
![N'-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11480629.png)

![N-[2-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B11480641.png)
![N-(2-bromo-4-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11480645.png)
![4-(4-ethoxy-3-methoxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11480650.png)
![2-[4-(Morpholin-4-ylsulfonyl)phenoxy]-1-[4-(1-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B11480654.png)
![ethyl 5-[(4,7-dimethoxy-6-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11480661.png)
